1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a furan ring
Mechanism of Action
Mode of Action
The presence of the piperidine and pyridine moieties in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by “1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide”. Compounds containing piperidine and pyridine moieties have been found to interact with a variety of biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The presence of the piperidine and pyridine moieties in its structure suggests that it may have good bioavailability, as these groups are often associated with increased solubility and permeability .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine and furan rings through a series of coupling reactions. The acetylation step is usually performed at the end to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: This compound is unique due to the presence of the furan, pyridine, and piperidine rings in its structure.
N-(6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar but lacks the acetyl group.
1-acetyl-N-((6-(pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar but lacks the furan ring.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-7-4-15(5-8-21)18(23)20-11-14-2-3-17(19-10-14)16-6-9-24-12-16/h2-3,6,9-10,12,15H,4-5,7-8,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYXXNCBKMOJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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